2,2-Bis((benzylthio)methyl)glycine
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Overview
Description
2,2-Bis((benzylthio)methyl)glycine is an organic compound characterized by the presence of two benzylthio groups attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((benzylthio)methyl)glycine typically involves the reaction of glycine with benzylthiol in the presence of a suitable base. One common method includes the use of potassium carbonate (K2CO3) as a base in acetonitrile, which facilitates the formation of the desired product . Another approach involves solvent-free conditions using triethylamine, which has been shown to yield higher product quantities in shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((benzylthio)methyl)glycine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
2,2-Bis((benzylthio)methyl)glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Bis((benzylthio)methyl)glycine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, the compound may interact with platelet aggregation pathways, thereby exerting antiplatelet effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bis(benzylthio)methylene)malononitrile: This compound shares structural similarities with 2,2-Bis((benzylthio)methyl)glycine and exhibits similar antimicrobial properties.
Diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate: Another related compound with potential antiplatelet activity.
Uniqueness
This compound is unique due to its specific glycine backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
32418-96-5 |
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Molecular Formula |
C18H21NO2S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-amino-3-benzylsulfanyl-2-(benzylsulfanylmethyl)propanoic acid |
InChI |
InChI=1S/C18H21NO2S2/c19-18(17(20)21,13-22-11-15-7-3-1-4-8-15)14-23-12-16-9-5-2-6-10-16/h1-10H,11-14,19H2,(H,20,21) |
InChI Key |
WQOMXPBOQJIKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(CSCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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